(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate (E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate Compound 2 is an active compound used for the research of metabolic bone diseases.
Brand Name: Vulcanchem
CAS No.: 872313-42-3
VCID: VC0006908
InChI: InChI=1S/C21H23ClO6/c1-24-10-11-27-17-5-7-18(8-6-17)28-13-15-12-16(22)4-9-19(15)20(14-25-2)21(23)26-3/h4-9,12,14H,10-11,13H2,1-3H3/b20-14+
SMILES: COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC
Molecular Formula: C₂₁H₂₃ClO₆
Molecular Weight: 406.9 g/mol

(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate

CAS No.: 872313-42-3

Cat. No.: VC0006908

Molecular Formula: C₂₁H₂₃ClO₆

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate - 872313-42-3

CAS No. 872313-42-3
Molecular Formula C₂₁H₂₃ClO₆
Molecular Weight 406.9 g/mol
IUPAC Name methyl (E)-2-[4-chloro-2-[[4-(2-methoxyethoxy)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate
Standard InChI InChI=1S/C21H23ClO6/c1-24-10-11-27-17-5-7-18(8-6-17)28-13-15-12-16(22)4-9-19(15)20(14-25-2)21(23)26-3/h4-9,12,14H,10-11,13H2,1-3H3/b20-14+
Standard InChI Key VQCJAJASUCFYAI-XSFVSMFZSA-N
Isomeric SMILES COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)/C(=C\OC)/C(=O)OC
SMILES COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC
Canonical SMILES COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC

Chemical Identity and Structural Characteristics

(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate belongs to the acrylate ester family, characterized by an α,β-unsaturated ester backbone with aryl and alkoxy substituents. Its IUPAC name reflects the following structural features:

  • A 4-chlorophenyl group at the 2-position of the central phenyl ring.

  • A (4-(2-methoxyethoxy)phenoxy)methyl substituent at the adjacent position.

  • A 3-methoxyacrylate moiety in the E-configuration, confirmed by stereochemical descriptors .

Molecular Formula and Weight

The molecular formula is C₂₂H₂₃ClO₆, derived from the summation of its constituent atoms:

  • 22 carbon atoms.

  • 23 hydrogen atoms.

  • 1 chlorine atom.

  • 6 oxygen atoms.

The theoretical molecular weight is 430.87 g/mol, calculated using atomic masses from the periodic table. Comparatively, analogs such as methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (PubChem CID: 11782200) exhibit similar molecular weights (~320.73 g/mol), highlighting the impact of substituent size on mass .

Stereochemical Configuration

The E-configuration of the acrylate double bond is critical for molecular geometry and intermolecular interactions. In analogous compounds, such as methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate (CAS: 117428-51-0), the E-isomer demonstrates distinct crystallographic packing compared to the Z-form, influencing solubility and reactivity .

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis reports exist for this compound, established methods for structurally related acrylates suggest plausible routes:

Knoevenagel Condensation

A common approach for α,β-unsaturated esters involves the base-catalyzed condensation of aldehydes with active methylene compounds. For example:
RCHO+CH2(COOR)2baseRCH=C(COOR)2+H2O\text{RCHO} + \text{CH}_2(\text{COOR})_2 \xrightarrow{\text{base}} \text{RCH=C(COOR)}_2 + \text{H}_2\text{O}
This method has been employed for synthesizing methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, where a pyrimidine-containing aldehyde reacts with a methoxy-substituted methylene precursor .

Mitsunobu Reaction

The (4-(2-methoxyethoxy)phenoxy)methyl group could be introduced via Mitsunobu coupling, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to link phenolic derivatives to chloromethyl intermediates .

Purification and Characterization

  • Chromatography: Column chromatography with silica gel and ethyl acetate/hexane eluents is typical for isolating E-isomers .

  • Spectroscopy:

    • ¹H NMR: Key signals include a doublet for the acrylate β-hydrogen (~δ 6.5–7.5 ppm) and methoxy singlet (~δ 3.3–3.8 ppm) .

    • IR: Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=C) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to aryl and alkoxy groups. Limited water solubility (<1 mg/mL) is expected, similar to methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, requiring storage at low temperatures (2–8°C) in inert atmospheres .

Crystallographic Data

Although no crystal structure is reported for this compound, analogs like PubChem CID 11782200 crystallize in monoclinic systems with space group P2₁/c and Z = 4 . Hydrogen bonding between methoxy oxygen and aromatic hydrogens often stabilizes the lattice .

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